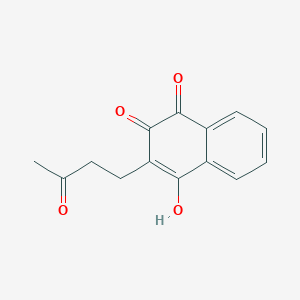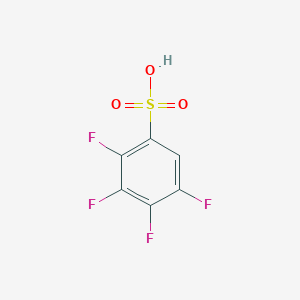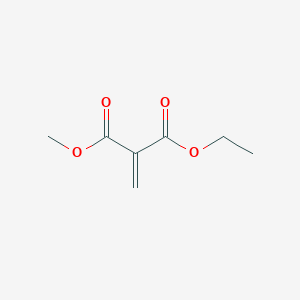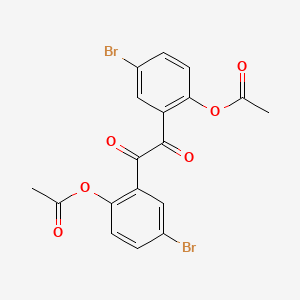![molecular formula C17H30N2O5S B14495444 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid CAS No. 64198-65-8](/img/structure/B14495444.png)
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid is a chemical compound with the molecular formula C17H30N2O5S and a molecular weight of 374.496 g/mol . This compound features a thiadiazolidinone ring, which is a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of a hydroxyoctyl group and a heptanoic acid chain further characterizes its structure .
Analyse Chemischer Reaktionen
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the thiadiazolidinone ring can be reduced to form alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It may find use in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazolidinone ring and hydroxyoctyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid include other thiadiazolidinone derivatives. These compounds share the thiadiazolidinone ring but differ in the substituents attached to the ring. The unique combination of the hydroxyoctyl group and heptanoic acid chain in this compound distinguishes it from other derivatives, potentially leading to different chemical and biological properties .
Eigenschaften
CAS-Nummer |
64198-65-8 |
|---|---|
Molekularformel |
C17H30N2O5S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
7-[4-(3-hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C17H30N2O5S/c1-2-3-6-9-14(20)11-13-19-17(24)25-16(23)18(19)12-8-5-4-7-10-15(21)22/h14,20H,2-13H2,1H3,(H,21,22) |
InChI-Schlüssel |
FYKWGTWGHMWSQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCN1C(=O)SC(=O)N1CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)

![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)



![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)


![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)

